2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Known for its inhibitory activities on ENPP1.
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Used in similar biological applications and has comparable chemical properties.
Uniqueness
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl and 3-nitrophenyl groups enhances its potential as a versatile compound for various applications .
Biological Activity
The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide (CAS Number: 887458-58-4) is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C21H18N6O4 with a molecular weight of 418.4 g/mol. Its structure features a unique pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of this compound as an anticancer agent. The following sections detail specific findings related to its biological effects.
Anticancer Activity
-
In Vitro Studies :
- The compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity in leukemia cells, with selectivity ratios suggesting a higher efficacy against cancerous cells compared to normal cells .
- Mechanistic studies indicated that the compound induces apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and caspase-3 while inhibiting anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest :
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation:
- Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
- PI3K Pathway Modulation : It also interacts with the PI3K signaling pathway, which is critical in cancer cell survival and proliferation. Inhibition of this pathway has been linked to reduced tumor growth in preclinical models .
Case Studies
A significant study involved testing this compound against a panel of 60 different cancer cell lines as part of the National Cancer Institute's screening program. The results demonstrated broad-spectrum anticancer activity with an emphasis on leukemia subtypes. The selectivity index ranged from 0.7 to 39 at the GI50 level, indicating promising therapeutic potential .
Data Summary Table
Biological Activity | Observations |
---|---|
Molecular Formula | C21H18N6O4 |
Molecular Weight | 418.4 g/mol |
Anticancer Efficacy | Significant cytotoxicity against leukemia cells |
Mechanism | Induces apoptosis via CDK inhibition and PI3K modulation |
Cell Cycle Effects | Arrests cell cycle at S phase |
Selectivity Ratio | 0.7 - 39 against various cancer types |
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-5-3-8-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-4-7-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMOYMMJWDPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.